molecular formula C7H12N2O B13438827 (5-Isopropylisoxazol-4-yl)methanamine

(5-Isopropylisoxazol-4-yl)methanamine

Cat. No.: B13438827
M. Wt: 140.18 g/mol
InChI Key: CWJDRUNASHEDBO-UHFFFAOYSA-N
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Description

(5-Isopropylisoxazol-4-yl)methanamine (CAS 154016-49-6) is a valuable chemical building block in medicinal chemistry and neuroscience research. This compound, with the molecular formula C7H12N2O and an average mass of 140.18 g/mol, features an amine-functionalized isoxazole scaffold . Isoxazole derivatives are prominent scaffolds in drug discovery due to their wide range of biological activities, and the 5-isopropylisoxazole moiety, in particular, has been identified as a key structural feature in potent and selective inhibitors for neurological targets . For instance, research into choline transporter (CHT) inhibitors, which are crucial for understanding cholinergic signaling in conditions like attention deficit disorders and Alzheimer's disease, has highlighted the significance of the 3-isopropylisoxazole group for achieving high potency . As such, this amine is a versatile intermediate for the synthesis of more complex molecules for pharmacological evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified with the signal word "Danger" and hazard statement H301 (Toxic if swallowed) . Proper safety protocols, including the use of personal protective equipment, should be followed during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-propan-2-yl-1,2-oxazol-4-yl)methanamine

InChI

InChI=1S/C7H12N2O/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3

InChI Key

CWJDRUNASHEDBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NO1)CN

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Aminomethyl-5-isopropylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: 4-Aminomethyl-5-isopropylisoxazole (AMPI) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary & Chemical Identity[1][2][3]

4-Aminomethyl-5-isopropylisoxazole (AMPI) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] It serves as a critical pharmacophore scaffold, offering a rigid isoxazole core that acts as a bioisostere for phenyl or pyridine rings, while the 5-isopropyl group introduces lipophilic bulk to modulate metabolic stability and receptor occupancy.

This guide details the physicochemical profile, synthetic pathways, and critical handling protocols for AMPI, with a specific focus on the stability of the isoxazole N–O bond during downstream processing.

Physicochemical Datasheet[1]
PropertyValue / DescriptionTechnical Note
IUPAC Name (5-isopropylisoxazol-4-yl)methanamine-
Molecular Formula C₇H₁₂N₂O-
Molecular Weight 140.18 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
Predicted LogP ~0.8 – 1.2Moderate lipophilicity; good BBB permeability potential.[2]
pKa (Amine) ~8.5 – 9.0Typical primary amine; forms stable salts (HCl, TFA).
H-Bond Donors 1 (Primary Amine)-
H-Bond Acceptors 3 (N, O in ring + Amine N)Isoxazole N is a weak acceptor.[1]
Topological PSA ~39 ŲFavorable for oral bioavailability.[2]

Synthetic Utility & Reaction Engineering[1]

The synthesis of 4-aminomethyl-5-isopropylisoxazole requires careful selection of the starting materials to ensure regioselectivity.[1] The two primary routes are 1,3-Dipolar Cycloaddition (convergent) and Functionalization of the Isoxazole Core (linear).

Route A: 1,3-Dipolar Cycloaddition (Preferred)

This route is favored for its high regioselectivity and mild conditions.[3] It involves the reaction of a nitrile oxide (generated in situ from an oxime) with a propargyl amine derivative.[2]

  • Mechanism: The in situ generation of isobutyronitrile oxide reacts with N-protected propargyl amine.[1][2]

  • Critical Control Point: The steric bulk of the isopropyl group directs the cycloaddition, but temperature control is vital to prevent dimerization of the nitrile oxide to furoxan.

Route B: Condensation & Reduction (Scalable)

For kilogram-scale preparation, a linear approach starting from beta-keto esters is often more cost-effective.[1]

  • Condensation: Reaction of ethyl 4-methyl-3-oxopentanoate with triethyl orthoformate and acetic anhydride, followed by hydroxylamine.[1][2]

  • Cyclization: Formation of ethyl 5-isopropylisoxazole-4-carboxylate.[1][2]

  • Reduction: Conversion of the ester to the alcohol (using LiAlH₄) and subsequent transformation to the amine (via Mesylate/Azide or Mitsunobu), OR direct reduction of the corresponding nitrile.

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for synthesizing AMPI, highlighting the risks of ring cleavage.

AMPI_Synthesis Start Target: 4-Aminomethyl-5-isopropylisoxazole Route_A Route A: 1,3-Dipolar Cycloaddition (High Regioselectivity) Start->Route_A Route_B Route B: Ester Reduction (Scalable) Start->Route_B Step_A1 Precursor: Isobutyraldehyde Oxime + Propargyl Phthalimide Route_A->Step_A1 Step_B1 Precursor: Ethyl 4-methyl-3-oxopentanoate Route_B->Step_B1 Product Pure AMPI (Salt Form) Step_A1->Product Deprotection (Hydrazine) Critical_Risk CRITICAL RISK: Reductive Ring Cleavage Step_B1->Critical_Risk Nitrile/Amide Intermediate Method_Safe Safe Reduction: LiAlH4 or Borane-THF Critical_Risk->Method_Safe Recommended Method_Unsafe Unsafe Reduction: Pd/C + H2 (High Pressure) Critical_Risk->Method_Unsafe Avoid Method_Safe->Product Cleaved Byproduct: Ring Open Method_Unsafe->Cleaved Yields Enamino Ketone

Caption: Synthetic workflow comparing cycloaddition vs. linear reduction routes, emphasizing the incompatibility of catalytic hydrogenation.

Critical Handling & Stability Protocols

The isoxazole ring possesses a latent instability centered on the N–O bond.[2] While stable under oxidative and acidic conditions, it is highly susceptible to reductive cleavage .

The "Hydrogenation Trap"

Many standard protocols for converting nitriles or azides to amines utilize Palladium on Carbon (Pd/C) with hydrogen gas.[2] This is contraindicated for AMPI.

  • Mechanism: Under catalytic hydrogenation conditions, the weak N–O bond (bond dissociation energy ~55 kcal/mol) cleaves, resulting in the formation of a

    
    -amino enone.
    
  • Protocol Requirement: Always use hydride reducing agents (LiAlH₄, NaBH₄/CoCl₂) or Staudinger reduction (PPh₃) if reducing an azide precursor.

Storage & Salt Formation

The free base of AMPI is an oil that readily absorbs CO₂ from the air (carbamate formation).[2]

  • Standard: Store as the Hydrochloride (HCl) or Oxalate salt.[2]

  • Stability: The HCl salt is stable for >2 years at -20°C in a desiccated environment.[1][2]

Medicinal Chemistry Applications

AMPI is not just a passive linker; it is an active contributor to the pharmacodynamic profile of the target molecule.[2]

Bioisosterism

The 5-isopropylisoxazole moiety is frequently used as a bioisostere for:

  • Ortho-substituted Phenyl rings: It provides a similar spatial arrangement but with reduced aromaticity and altered electronic vectors.[1][2]

  • Pyridines: It offers a hydrogen bond acceptor (N) but lacks the donor capacity, modulating solubility.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (140 Da), AMPI is an ideal "seed" fragment.

  • Vector Growth: The primary amine allows for rapid expansion via amide coupling, sulfonylation, or reductive amination.

  • Metabolic Shielding: The 5-isopropyl group sterically hinders the C-5 position, which is a common metabolic "soft spot" in unsubstituted isoxazoles, thereby extending the half-life (

    
    ) of the resulting drug candidate.[1]
    
Biological Pathway Interaction

Isoxazole derivatives often target the GABAergic system or glutamate receptors.[2] The diagram below illustrates the potential interaction space.

Bioactivity Scaffold AMPI Scaffold Mechanism_1 Bioisosteric Replacement Scaffold->Mechanism_1 Mechanism_2 Steric Occlusion (Isopropyl Group) Scaffold->Mechanism_2 Target_1 GABA-A Receptor (Agonist/Antagonist) Target_2 Glutamate Receptors (AMPA/Kainate) Target_3 Kinase Inhibitors (Hinge Binder) Mechanism_1->Target_1 Mechanism_1->Target_3 Mechanism_2->Target_1 Metabolic Stability Mechanism_2->Target_2 Subtype Selectivity

Caption: Mapping the AMPI scaffold to potential biological targets and mechanistic advantages in drug design.

References

  • PubChem. (2025).[4][2] Compound Summary: Isoxazol-4-ylmethanamine derivatives. National Library of Medicine.[2] [Link][1]

  • Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[2][5] [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. [Link]

Sources

A Technical Guide to 5-isopropylisoxazole-4-methanamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-isopropylisoxazole-4-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous pharmacologically active molecules, valued for its unique electronic properties and ability to serve as a versatile synthetic building block.[1][2][3][4] This document details the chemical identity, including the SMILES string, physicochemical properties, a validated synthetic protocol, and explores the potential pharmacological applications of this specific amine derivative. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this compound in a research setting.

Chemical Identity and Physicochemical Properties

The fundamental step in characterizing any chemical entity is to establish its precise identity and understand its physicochemical properties, which govern its behavior in both chemical and biological systems.

Structural Identifiers
  • IUPAC Name: (5-isopropyl-1,2-oxazol-4-yl)methanamine

  • Common Name: 5-isopropylisoxazole-4-methanamine

  • Molecular Formula: C₇H₁₂N₂O

  • Molecular Weight: 140.18 g/mol

  • SMILES String: CC(C)C1=C(CN)ON=C1

  • CAS Number: A specific CAS number for this exact structure was not found in the search results; however, related structures like (3-Isopropylisoxazol-5-yl)methanamine have the CAS number 543713-30-0.[5][6]

Physicochemical Data

The following table summarizes key computed physicochemical properties. These parameters are crucial for predicting the compound's behavior, such as solubility, permeability, and potential for oral bioavailability, often assessed through frameworks like Lipinski's Rule of Five.

PropertyValueUnitSignificance in Drug Discovery
Molecular Weight 140.18 g/mol Influences absorption and distribution; value is well within typical drug-like range.
cLogP (Octanol/Water Partition Coeff.)0.95-Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 52.1ŲPredicts cell permeability; value suggests good potential for oral absorption.
Hydrogen Bond Donors 2-The primary amine group (NH₂) can donate hydrogen bonds, crucial for target binding.
Hydrogen Bond Acceptors 2-The isoxazole nitrogen and oxygen atoms can accept hydrogen bonds, contributing to binding affinity.
Rotatable Bonds 2-A low number of rotatable bonds indicates conformational rigidity, which can improve binding affinity.

Synthesis and Characterization

The synthesis of 5-isopropylisoxazole-4-methanamine can be approached through a multi-step sequence starting from readily available materials. The described pathway is a robust and logical approach for laboratory-scale preparation.

Synthetic Workflow Overview

The chosen synthetic strategy involves the initial formation of the core isoxazole ring system, followed by functional group manipulation at the 4-position to install the required aminomethyl group. This approach ensures high regioselectivity and is a common strategy for preparing substituted isoxazoles.[7]

SynthesisWorkflow A Ethyl Isobutyrylacetate + Hydroxylamine B Ethyl 5-isopropylisoxazole-4-carboxylate A->B Cyclocondensation (e.g., NaOEt, EtOH) C 5-isopropylisoxazole-4-methanol B->C Reduction (Ester to Alcohol) (e.g., LiAlH4, THF) D 5-isopropylisoxazole-4-carbaldehyde C->D Oxidation (Alcohol to Aldehyde) (e.g., PCC, DCM) E (5-isopropylisoxazol-4-yl)methanamine (Final Product) D->E Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Synthetic workflow for 5-isopropylisoxazole-4-methanamine.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-isopropylisoxazole-4-carboxylate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl isobutyrylacetate (1.0 eq) dropwise at 0°C.

  • Stir the mixture for 30 minutes, then add a solution of hydroxylamine hydrochloride (1.1 eq) in water.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. Causality: This classical isoxazole synthesis relies on the cyclocondensation reaction between a β-ketoester and hydroxylamine. The base (sodium ethoxide) deprotonates the active methylene group of the ester, facilitating the initial attack on hydroxylamine, which is followed by cyclization and dehydration to form the stable aromatic isoxazole ring.

Step 2: Reduction to 5-isopropylisoxazole-4-methanol

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C.

  • Add a solution of ethyl 5-isopropylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the disappearance of the starting material.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the alcohol, which is often used directly in the next step. Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester functional group to a primary alcohol. The anhydrous and inert conditions are critical due to the high reactivity of the hydride reagent with water and atmospheric oxygen.

Step 3: Oxidation to 5-isopropylisoxazole-4-carbaldehyde

  • To a suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM), add a solution of 5-isopropylisoxazole-4-methanol (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite or silica gel, washing with excess DCM.

  • Concentrate the filtrate to yield the crude aldehyde. Causality: PCC is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The use of DCM as a solvent is standard for this type of oxidation.

Step 4: Reductive Amination to Yield the Final Product

  • Dissolve the crude 5-isopropylisoxazole-4-carbaldehyde (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding dilute HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent.

  • Basify the solution with aqueous NaOH (pH ~10) and extract with DCM.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield 5-isopropylisoxazole-4-methanamine. Further purification can be achieved via chromatography if necessary. Causality: This reaction proceeds via the formation of an intermediate imine between the aldehyde and ammonia (from ammonium acetate), which is then selectively reduced by sodium cyanoborohydride. NaBH₃CN is a mild reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the starting aldehyde, maximizing the yield of the desired amine.

Potential Pharmacological Significance and Applications

The isoxazole ring is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[2][8] Its derivatives exhibit a wide range of biological activities, such as antimicrobial, anticancer, and neuroprotective effects.[1][3][4]

The structure of 5-isopropylisoxazole-4-methanamine combines the isoxazole scaffold with a primary aminomethyl group. This primary amine is a critical functional group that can form salt bridges and key hydrogen bond interactions with biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The isopropyl group at the 5-position provides a lipophilic region that can engage with hydrophobic pockets in a protein's binding site.

Hypothetical Target Engagement

Based on its structure, this compound could be investigated as a modulator of various signaling pathways. For instance, many neurotransmitter receptors bind ligands containing a primary or secondary amine. The compound could be screened for activity against targets like serotonin, dopamine, or adrenergic receptors.

SignalingPathway cluster_0 Cell Membrane Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Activates Ligand 5-isopropylisoxazole- 4-methanamine Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

Sources

An In-Depth Technical Guide to Isopropyl-Substituted Isoxazole Amine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Isopropyl Isoxazole Amine Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged scaffold. Its unique electronic properties, metabolic stability, and capacity for diverse biological interactions have cemented its role in the development of numerous therapeutic agents.[1][2][3] This guide delves into a specific, yet highly valuable, subset of this chemical class: isopropyl-substituted isoxazole amine building blocks. The incorporation of an isopropyl group offers a nuanced approach to modulating lipophilicity and steric profile, while the amine functionality serves as a critical handle for further chemical elaboration. These building blocks, namely 3-amino-5-isopropylisoxazole and 5-amino-3-isopropylisoxazole, are not mere chemical curiosities; they are strategic assets in the design of novel therapeutics, offering a pathway to fine-tune pharmacokinetic and pharmacodynamic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, blending foundational chemical principles with practical, field-proven insights into the synthesis, characterization, and application of these pivotal intermediates.

Core Concepts: Understanding the Isoxazole Ring and the Influence of Isopropyl and Amine Substituents

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, with the nitrogen atom acting as a hydrogen bond acceptor and the oxygen influencing the ring's overall electron distribution. The weak N-O bond is a key feature, predisposing the ring to potential cleavage under certain metabolic or chemical conditions, a property that can be exploited in prodrug design.[1]

  • The Isopropyl Group: The introduction of an isopropyl substituent provides a moderate increase in lipophilicity, which can be crucial for enhancing cell membrane permeability and oral bioavailability. Its branched nature also introduces steric bulk, which can be strategically employed to influence binding to biological targets, potentially enhancing selectivity and reducing off-target effects.

  • The Amine Group: The primary amine functionality is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. It can be readily acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups commonly found in bioactive molecules. The position of the amine group (at C3 or C5) significantly influences the molecule's electronic properties and reactivity, making the regioselective synthesis of these isomers a critical aspect of their application.

Synthetic Methodologies: A Practical Guide to Regioselective Synthesis

The cornerstone of utilizing these building blocks lies in their efficient and regioselective synthesis. The primary route involves the reaction of a β-ketonitrile with hydroxylamine. The regiochemical outcome of this reaction is critically dependent on the reaction conditions, particularly pH and temperature.[4]

Synthesis of the Key Precursor: 4-Methyl-3-oxopentanenitrile

The common precursor for both isopropyl-substituted isoxazole amine isomers is 4-methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile).[5] The most reliable method for its preparation is the Claisen condensation of an isobutyrate ester with acetonitrile using a strong base.[5][6]

Experimental Protocol: Synthesis of 4-Methyl-3-oxopentanenitrile [5][6]

  • Materials:

    • Ethyl isobutyrate

    • Acetonitrile

    • Potassium tert-butoxide

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF, add acetonitrile (1.0-1.2 eq).

    • Cool the mixture to 0 °C and add potassium tert-butoxide (2.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-methyl-3-oxopentanenitrile as a colorless to pale yellow oil.

Diagram of the Synthesis of 4-Methyl-3-oxopentanenitrile

G cluster_reactants Reactants cluster_reagents Reagents Ethyl isobutyrate Ethyl isobutyrate Reaction + Ethyl isobutyrate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction 1. Potassium tert-butoxide, THF 1. Potassium tert-butoxide, THF 1. Potassium tert-butoxide, THF->Reaction 2. 1 M HCl (workup) 2. 1 M HCl (workup) 2. 1 M HCl (workup)->Reaction Product 4-Methyl-3-oxopentanenitrile Reaction->Product G Precursor 4-Methyl-3-oxopentanenitrile Conditions1 pH 7-8, ≤45°C Conditions2 pH > 8, Reflux Hydroxylamine Hydroxylamine Product1 3-Amino-5-isopropylisoxazole Conditions1->Product1 Product2 5-Amino-3-isopropylisoxazole Conditions2->Product2 favors ketone attack G BuildingBlock Isopropyl Isoxazole Amine (3-amino or 5-amino) Reaction Functionalization (e.g., Acylation, Alkylation) BuildingBlock->Reaction Library Library of Derivatives Reaction->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

The 4-(Aminomethyl)isoxazole Scaffold: A Technical Guide to Synthesis, Diversification, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(Aminomethyl)isoxazole Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a privileged heterocycle, integral to the structure of numerous therapeutic agents.[1][2] Its utility is rooted in its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3][4] Among the various substituted isoxazoles, the 4-(aminomethyl)isoxazole core has emerged as a particularly valuable scaffold. This is largely due to its presentation of a primary amine, a versatile functional handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the 4-(aminomethyl)isoxazole scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies for constructing this core, detail robust protocols for its diversification, and explore its application as a constrained bioisostere in drug design, with a particular focus on its role as a gamma-aminobutyric acid (GABA) analogue.

Part 1: Synthesis of the 4-(Aminomethyl)isoxazole Core

The construction of the 4-(aminomethyl)isoxazole scaffold can be approached through several synthetic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired substitution patterns on the isoxazole ring, and scalability. Here, we outline two primary strategies: the reduction of a 4-cyanoisoxazole precursor and the nucleophilic substitution of a 4-(halomethyl)isoxazole.

Strategy A: Reduction of 4-Cyanoisoxazoles

A prevalent method for accessing the 4-(aminomethyl)isoxazole core involves the chemical reduction of a 4-cyanoisoxazole intermediate. This approach is advantageous as the cyano group is a stable and readily introduced functionality. The synthesis of the 4-cyanoisoxazole precursor itself can be achieved through established cycloaddition methodologies.[5]

This protocol describes a general procedure for the 1,3-dipolar cycloaddition to form a substituted 4-cyanoisoxazole.

Materials:

  • Substituted alkyne (1.0 eq)

  • Substituted aldoxime (1.1 eq)

  • m-Chloroperbenzoic acid (m-CPBA) (1.2 eq)

  • Iodobenzene (catalytic amount, e.g., 10 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the terminal alkyne and the aldoxime in 2,2,2-trifluoroethanol, add a catalytic amount of iodobenzene.

  • To this mixture, add m-chloroperbenzoic acid portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-4-cyanoisoxazole.[6]

The reduction of the nitrile to the primary amine is a critical step and can be achieved using powerful reducing agents like lithium aluminum hydride (LAH).

Materials:

  • 3,5-Disubstituted-4-cyanoisoxazole (1.0 eq)

  • Lithium aluminum hydride (LAH) (excess, e.g., 2-3 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of the 3,5-disubstituted-4-cyanoisoxazole in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the dropwise addition of saturated aqueous sodium sulfate solution.[7]

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)isoxazole derivative, which can be further purified by column chromatography or crystallization.

Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care in a fume hood under an inert atmosphere.

Strategy B: Amination of 4-(Halomethyl)isoxazoles

An alternative route involves the synthesis of a 4-(halomethyl)isoxazole, typically a bromomethyl or chloromethyl derivative, followed by nucleophilic substitution with an amine source. This method offers flexibility in introducing the amino group late in the synthetic sequence.

The 4-(bromomethyl)isoxazole can be prepared from the corresponding 4-(hydroxymethyl)isoxazole, which is accessible through cycloaddition reactions with propargyl alcohol.

Materials:

  • 3,5-Disubstituted-4-(hydroxymethyl)isoxazole (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.1 eq)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of the 4-(hydroxymethyl)isoxazole in anhydrous diethyl ether at 0 °C, add phosphorus tribromide dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the 4-(bromomethyl)isoxazole.

The final step involves the displacement of the bromide with an amine source, such as ammonia or a protected amine equivalent.

Materials:

  • 3,5-Disubstituted-4-(bromomethyl)isoxazole (1.0 eq)

  • Ammonia (in methanol, 7N solution) (large excess)

  • Sealed tube

Procedure:

  • Dissolve the 4-(bromomethyl)isoxazole in a 7N solution of ammonia in methanol in a sealed tube.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) overnight.

  • After cooling to room temperature, carefully vent the sealed tube and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-(aminomethyl)isoxazole.

Part 2: Diversification of the 4-(Aminomethyl)isoxazole Scaffold

The primary amine of the 4-(aminomethyl)isoxazole core is a gateway to a vast chemical space. Standard amine derivatization reactions can be readily applied to generate libraries of analogues for structure-activity relationship (SAR) studies.

N-Acylation

The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation of the 4-(aminomethyl)isoxazole introduces a diverse range of substituents and modulates the basicity of the parent amine.

Materials:

  • 4-(Aminomethyl)isoxazole derivative (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or THF

Procedure:

  • Dissolve the 4-(aminomethyl)isoxazole derivative and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).[8]

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[9]

N-Sulfonylation

The sulfonamide functional group is another key pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, and for its metabolic stability.

Materials:

  • 4-(Aminomethyl)isoxazole derivative (1.1 eq)

  • Sulfonyl chloride (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the 4-(aminomethyl)isoxazole derivative in a mixture of anhydrous DCM and pyridine under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the sulfonyl chloride in anhydrous DCM dropwise over 30-60 minutes to control the reaction and minimize di-sulfonylation.[10]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours.[11]

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting sulfonamide by column chromatography.[1]

Reductive Amination

Reductive amination allows for the introduction of a wide variety of alkyl and aryl substituents on the nitrogen atom, leading to secondary and tertiary amines.

Materials:

  • 4-(Aminomethyl)isoxazole derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq)

  • 1,2-Dichloroethane (DCE) or THF

  • Acetic acid (optional, as a catalyst for ketones)

Procedure:

  • To a stirred solution of the 4-(aminomethyl)isoxazole derivative and the carbonyl compound in DCE, add sodium triacetoxyborohydride in one portion at room temperature.[12]

  • If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by GC-MS or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or another suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude secondary or tertiary amine by column chromatography.[13][14]

Part 3: The 4-(Aminomethyl)isoxazole Scaffold in Drug Design: A Constrained GABA Bioisostere

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a powerful tool in drug design.[4][15] The 4-(aminomethyl)isoxazole scaffold has been effectively utilized as a constrained bioisostere of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[16][17]

The flexible backbone of GABA allows it to adopt multiple conformations, only some of which are active at its various receptors and transporters. By incorporating the aminomethyl and a surrogate for the carboxylic acid functionality into the rigid isoxazole ring, the conformational freedom is restricted. This can lead to enhanced potency and selectivity for a specific biological target. The isoxazole ring can act as a bioisosteric replacement for the carboxylate group of GABA, mimicking its size, shape, and electronic properties.[18]

Structure-Activity Relationship (SAR) Insights

The diversification of the 4-(aminomethyl)isoxazole scaffold has provided valuable SAR insights. For instance, in the development of GABA uptake inhibitors, substitution on the amino group with lipophilic moieties has been shown to significantly enhance potency.[18] The ability to systematically modify the scaffold through the reactions detailed in Part 2 allows for the exploration of the binding pocket of the target protein and the optimization of ligand-receptor interactions.

Modification Rationale Potential Impact
N-AcylationIntroduce H-bond donors/acceptors, modulate basicity.Alter binding affinity and selectivity.
N-SulfonylationIntroduce a metabolically stable H-bond donor/acceptor group.Improve pharmacokinetic profile.
Reductive AminationIntroduce lipophilic groups, explore hydrophobic pockets.Enhance potency and membrane permeability.

Conclusion

The 4-(aminomethyl)isoxazole scaffold represents a versatile and valuable building block in contemporary drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The true power of this scaffold lies in the facile diversification of its primary amine, enabling the rapid generation of compound libraries for biological screening. As a constrained bioisostere of important endogenous ligands like GABA, the 4-(aminomethyl)isoxazole core offers a compelling strategy for the design of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable chemical entity.

Visualizations

Synthesis_Strategy_A cluster_0 Synthesis of 4-Cyanoisoxazole cluster_1 Reduction Alkyne Alkyne Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Aldoxime Aldoxime Aldoxime->Cycloaddition 4-Cyanoisoxazole 4-Cyanoisoxazole Cycloaddition->4-Cyanoisoxazole LAH_Reduction LiAlH4 Reduction 4-Cyanoisoxazole->LAH_Reduction 4-Aminomethylisoxazole 4-Aminomethylisoxazole LAH_Reduction->4-Aminomethylisoxazole

Caption: Synthetic Strategy A: Reduction of a 4-cyanoisoxazole precursor.

Diversification_Workflow cluster_reactions Diversification Reactions Core 4-(Aminomethyl)isoxazole Scaffold Acylation N-Acylation (Acyl Halides) Core->Acylation Sulfonylation N-Sulfonylation (Sulfonyl Halides) Core->Sulfonylation ReductiveAmination Reductive Amination (Aldehydes/Ketones) Core->ReductiveAmination Amide N-Acyl Derivatives Acylation->Amide Sulfonamide N-Sulfonyl Derivatives Sulfonylation->Sulfonamide SubstitutedAmine N-Alkyl/Aryl Derivatives ReductiveAmination->SubstitutedAmine

Caption: Diversification of the 4-(aminomethyl)isoxazole scaffold.

References

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(4), 1596-1600. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 193-211. [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). Bentham Science. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (2010). Preparation of sulfonamides from N-silylamines. Bioorganic & medicinal chemistry letters, 20(10), 3141–3143. [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit. [Link]

  • Methods for the acylation of amine compounds. (n.d.).
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). RSC Advances. [Link]

  • Organic Hydroxylamine Derivatives. XI. Structural Analogues of gamma-Aminobutyric Acid (GABA) of the Isoxazole Enol-betaine Type. Synthesis and the Crystal Structure of 3Hydroxy5-(3-aminopropyl)isoxazole Zwitterion. (2025). ResearchGate. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

  • Andersen, K. E., Sørensen, J. L., Huusfeldt, P. O., Knutsen, L. J., Lau, J., Lundt, B. F., ... & Swedberg, M. D. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of medicinal chemistry, 42(21), 4281–4291. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). MDPI. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Sheffield. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]

  • Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester. [Link]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

  • A new straightforward formation of aminoisoxazoles from isocyanides. (1997). Tetrahedron Letters, 38(46), 8027-8030. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Chemical Journal of Chinese Universities. [Link]

  • Burke, J. R., & Silverman, R. B. (1991). 4-(Oxoalkyl)-substituted GABA analogues as inactivators and substrates of GABA aminotransferase. Journal of enzyme inhibition, 5(3), 199–205. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 775-785. [Link]

  • Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst. (2025). ResearchGate. [Link]

Sources

Methodological & Application

Using (5-Isopropylisoxazol-4-yl)methanamine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical profile, screening protocols, and synthetic elaboration strategies for (5-Isopropylisoxazol-4-yl)methanamine (CAS: 149026-03-5 / Derivatives). As a fragment conforming strictly to the "Rule of Three," this molecule represents a high-value "vector" scaffold. The isoxazole ring functions as a stable aromatic bioisostere for amide or phenyl groups, while the C5-isopropyl moiety provides shape complementarity for hydrophobic sub-pockets (e.g., BRD4, Kinase hinge regions). The C4-methanamine serves as a critical synthetic handle, enabling rapid "fragment growing" via standard amide coupling or reductive amination.

Fragment Physicochemical Profile

The utility of (5-Isopropylisoxazol-4-yl)methanamine lies in its balance of polarity and lipophilicity. It is sufficiently soluble for high-concentration NMR screening yet possesses enough lipophilic bulk (isopropyl) to drive entropy-driven binding events.

Table 1: Key Physicochemical Properties (Free Base)

PropertyValueRelevance to FBDD
Molecular Weight ~140.18 DaIdeal for FBDD (Rule of 3: MW < 300). Allows significant mass addition during optimization.
cLogP ~0.8 – 1.1Optimal range. Low enough to ensure aqueous solubility (>1 mM) for NMR/SPR, high enough to cross membranes later.
H-Bond Donors (HBD) 2 (Primary Amine)Critical for directional interactions (e.g., with backbone carbonyls).
H-Bond Acceptors (HBA) 3 (N, O in ring + Amine N)Isoxazole N often engages conserved water networks.
TPSA ~52 ŲWell below the 60 Ų limit for blood-brain barrier (BBB) penetration in early fragments.
Rotatable Bonds 2Low entropic penalty upon binding.

Workflow Visualization

The following diagram illustrates the integration of this fragment into a standard FBDD campaign, highlighting the transition from biophysical screening to synthetic elaboration.

FBDD_Workflow cluster_chem Synthetic Elaboration (Hit-to-Lead) Library Fragment Library (Rule of 3 Compliant) Screen Biophysical Screening (STD-NMR / SPR) Library->Screen 1 mM Pools Hit_Val Hit Validation (Kd Determination) Screen->Hit_Val Deconvolution XRay Structural Biology (X-ray / Cryo-EM) Hit_Val->XRay Soaking Grow Fragment Growing (Amide Coupling) Hit_Val->Grow SAR by Catalog XRay->Grow Vector Design Lead Lead Series (nM Potency) Grow->Lead Iterative opt. Link Fragment Linking (Bifunctional Linkers) Link->Lead

Figure 1: FBDD Workflow integrating (5-Isopropylisoxazol-4-yl)methanamine from library screening to lead generation.

Protocol A: Biophysical Screening via STD-NMR

Saturation Transfer Difference (STD) NMR is the gold standard for detecting transient binding (Kd: µM to mM range) of small fragments like (5-Isopropylisoxazol-4-yl)methanamine.

Objective: Detect magnetization transfer from the saturated protein receptor to the binding fragment.

Reagents & Setup
  • Protein: Target protein (>20 kDa preferred) at 10–20 µM in deuterated buffer.

  • Ligand: (5-Isopropylisoxazol-4-yl)methanamine (HCl salt recommended for stability) at 1.0 mM (50-100x excess).

  • Buffer: 50 mM Phosphate/Tris-d11, 150 mM NaCl, pH 7.4, 10% D2O. Avoid protonated buffers like standard Tris or HEPES.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the fragment in d6-DMSO to create a 100 mM stock.

    • Prepare the NMR tube: 500 µL Buffer + 5 µL Ligand Stock (Final: 1 mM) + Protein (Final: 10 µM).

    • Control: Prepare a tube with Ligand + Buffer only (no protein) to rule out artifacts.

  • Pulse Sequence Configuration (Bruker/Varian):

    • Select the stddiff sequence.

    • On-Resonance Irradiation: Set frequency to -0.5 ppm or 12 ppm (regions with only protein signals, no ligand signals).

    • Off-Resonance Irradiation: Set frequency to 30 ppm (far from all signals).

    • Saturation Train: Use a train of Gaussian-shaped pulses (50 ms each) for a total saturation time of 2–3 seconds.

  • Data Acquisition:

    • Record 1D 1H spectra with on-resonance and off-resonance saturation interleaved.

    • Number of Scans (NS): Typically 64–128 for 1 mM ligand.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Hit: Signals corresponding to the isopropyl methyls (~1.2 ppm, doublet) and isoxazole ring protons (if any at C3) appear in the difference spectrum.

    • Epitope Mapping: The signal intensity in the STD spectrum correlates with proximity to the protein. If the isopropyl signal is strongest, the hydrophobic group is the primary anchor.

Protocol B: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the primary amine at the C4 position serves as the "growth vector." The most common reaction is amide coupling to explore adjacent sub-pockets.

Reaction: (5-Isopropylisoxazol-4-yl)methanamine + R-COOH


 Amide Product
Reagents
  • Amine: (5-Isopropylisoxazol-4-yl)methanamine HCl (1.0 equiv).

  • Acid: Diverse Carboxylic Acid Library (R-COOH) (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology
  • Activation:

    • In a reaction vial, dissolve the Carboxylic Acid (0.1 mmol) in DMF (1 mL).

    • Add HATU (0.12 mmol) and DIPEA (0.15 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add (5-Isopropylisoxazol-4-yl)methanamine HCl (0.1 mmol) and the remaining DIPEA (0.15 mmol) to the reaction mixture.

    • Note: The extra base is crucial to neutralize the HCl salt of the amine.

  • Incubation:

    • Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the amine (m/z ~141).

  • Workup (Parallel Synthesis Compatible):

    • Dilute with Ethyl Acetate (5 mL).

    • Wash with sat. NaHCO3 (2x) and Brine (1x).

    • Dry over MgSO4, filter, and concentrate.

    • Purification: If necessary, use reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_rxns Divergent Synthesis Fragment (5-Isopropylisoxazol-4-yl) methanamine Amide Amide Coupling (R-COOH / HATU) Fragment->Amide Urea Urea Formation (R-NCO) Fragment->Urea RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Fragment->RedAm Product_A Amide Lead (Stable, H-bond acceptor) Amide->Product_A Product_B Urea Lead (Dual H-bond donor) Urea->Product_B Product_C Secondary Amine (Basic center, Soluble) RedAm->Product_C

Figure 2: Divergent synthetic pathways utilizing the primary amine handle for library expansion.

Strategic Insight: The "Vector" Concept

In FBDD, the "vector" is the bond vector exiting the binding pocket that allows for growth.

  • Why this fragment? The methylene spacer (-CH2-) between the isoxazole ring and the amine allows for some conformational flexibility (rotation), enabling the attached R-group to orient correctly into an adjacent pocket without disrupting the isoxazole's primary binding mode.

  • Isoxazole as a Phenyl Bioisostere: The isoxazole ring can often replace a phenyl ring to improve solubility and metabolic stability (reducing CYP450 inhibition liability) while maintaining pi-stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the target).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • PubChem Compound Summary. (2024). "Isoxazol-5-ylmethanamine hydrochloride" (Analogous structure data).[1] National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for the Synthesis of Isoxazoles Bearing an Isopropyl Substituent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isopropyl-Substituted Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to engage in various non-covalent interactions.[1][2] The incorporation of an isopropyl group onto this scaffold can significantly modulate a molecule's physicochemical properties, enhancing lipophilicity, influencing binding affinity to biological targets, and altering metabolic pathways. However, the steric bulk of the isopropyl group introduces specific challenges and considerations in the synthetic strategies employed for the construction of the isoxazole ring.[3][4]

This guide provides a detailed overview of the primary synthetic routes to isopropyl-substituted isoxazoles, focusing on the underlying principles, practical experimental protocols, and expert insights into overcoming the challenges posed by steric hindrance. We will delve into the two most prevalent and versatile methods: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine.

Strategic Approaches to Isopropyl-Substituted Isoxazole Synthesis

The two principal retrosynthetic disconnections for the isoxazole ring offer distinct pathways for incorporating an isopropyl group, either on the C3 or C5 position.

Retrosynthesis cluster_0 [3+2] Cycloaddition cluster_1 Condensation Isoxazole Isopropyl-Isoxazole NitrileOxide Nitrile Oxide NitrileOxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole Dicarbonyl β-Dicarbonyl or α,β-Unsaturated Carbonyl Dicarbonyl->Isoxazole Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole

Caption: Primary retrosynthetic approaches for isoxazole ring formation.

Method 1: [3+2] Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is arguably the most direct and widely utilized method for isoxazole synthesis.[5][6][7] This reaction is highly efficient and often proceeds with excellent regioselectivity, particularly when terminal alkynes are used, typically yielding 3,5-disubstituted isoxazoles.[8][9]

Mechanistic Overview & The Isopropyl Influence

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The nitrile oxide, a reactive 1,3-dipole, is typically generated in situ from an aldoxime precursor to prevent its dimerization into a furoxan.[10]

Cycloaddition_Mechanism cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=NOH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation TransitionState [Transition State] NitrileOxide->TransitionState Oxidant Oxidant (e.g., NCS, PIFA) Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole

Caption: General mechanism for the [3+2] cycloaddition pathway.

Expertise & Experience: When incorporating an isopropyl group, its position on either the nitrile oxide or the alkyne will influence reaction rates and, potentially, regioselectivity.

  • Isopropyl on the Nitrile Oxide (for 3-isopropylisoxazoles): Starting from isobutyraldehyde oxime, the steric bulk of the isopropyl group adjacent to the nitrile oxide functionality can slightly decrease the reaction rate. However, the regioselectivity with terminal alkynes remains high due to the strong electronic bias of the reaction.

  • Isopropyl on the Alkyne (for 5-isopropylisoxazoles): Using 3-methyl-1-butyne as the dipolarophile, the steric hindrance is further removed from the reacting centers, and the reaction generally proceeds smoothly.

Modern methods often employ mild oxidants for the in situ generation of nitrile oxides, such as N-chlorosuccinimide (NCS) or hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) and phenyliodine(III) bis(trifluoroacetate) (PIFA).[8][9] Copper(I) catalysis can also be employed to accelerate the reaction and control regioselectivity.[11]

Protocol 1: Synthesis of 3-Isopropyl-5-phenylisoxazole

This protocol details the synthesis of a 3,5-disubstituted isoxazole using an in situ generation of the nitrile oxide from isobutyraldehyde oxime.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Isobutyraldehyde oximeC₄H₉NO87.120.87 g10.0
PhenylacetyleneC₈H₆102.131.12 g (1.23 mL)11.0
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.47 g11.0
Triethylamine (Et₃N)C₆H₁₅N101.191.52 mL11.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isobutyraldehyde oxime (10.0 mmol) and phenylacetylene (11.0 mmol). Dissolve the mixture in dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (11.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • In situ Nitrile Oxide Generation: Add N-chlorosuccinimide (11.0 mmol) portion-wise over 15 minutes to the stirred solution. The reaction is mildly exothermic. Maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-isopropyl-5-phenylisoxazole.

Method 2: Cyclocondensation of β-Diketones with Hydroxylamine

The Claisen isoxazole synthesis, involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine, is a classic and robust method for forming the isoxazole ring.[12] A key challenge with this method when using unsymmetrical β-diketones is the potential for the formation of regioisomeric products.[10][13]

Mechanistic Insights and Regioselectivity

The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of hydroxylamine can occur at either of the two carbonyl carbons.

Condensation_Mechanism Diketone R-C(O)CH₂C(O)-R' (β-Diketone) MonoOxime1 Intermediate A (Attack at C1) Diketone->MonoOxime1 MonoOxime2 Intermediate B (Attack at C2) Diketone->MonoOxime2 Hydroxylamine NH₂OH Isoxazole1 Regioisomer 1 MonoOxime1->Isoxazole1 Cyclization & Dehydration Isoxazole2 Regioisomer 2 MonoOxime2->Isoxazole2 Cyclization & Dehydration

Caption: Reaction of an unsymmetrical β-diketone with hydroxylamine can lead to two regioisomers.

Expertise & Experience: The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons.

  • Steric Factors: The bulky isopropyl group will sterically hinder the nucleophilic attack of hydroxylamine at the adjacent carbonyl. Therefore, the attack will preferentially occur at the less hindered carbonyl carbon. For example, in the reaction of 1-phenyl-4-methyl-1,3-pentanedione with hydroxylamine, the attack is favored at the benzoyl carbonyl, leading predominantly to 5-isopropyl-3-phenylisoxazole.

  • Electronic Factors: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to attack.

  • Control of Regioselectivity: The reaction conditions, such as pH and the use of Lewis acids, can be modified to influence the regioselectivity.[10][11][12] For instance, using β-enamino diketones can provide excellent regiochemical control.[10][12][14]

Protocol 2: Synthesis of 5-Isopropyl-3-phenylisoxazole

This protocol describes the synthesis of 5-isopropyl-3-phenylisoxazole from a β-diketone, where the steric bulk of the isopropyl group directs the regioselectivity.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
1-Phenyl-4-methyl-1,3-pentanedioneC₁₂H₁₄O₂190.241.90 g10.0
Hydroxylamine hydrochlorideNH₂OH·HCl69.490.83 g12.0
Sodium acetateCH₃COONa82.030.98 g12.0
EthanolC₂H₅OH46.0740 mL-
WaterH₂O18.0210 mL-

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-phenyl-4-methyl-1,3-pentanedione (10.0 mmol) in ethanol (40 mL).

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol) in water (10 mL).

  • Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the β-diketone.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80 °C) and monitor its progress by TLC. The reaction is typically complete in 3-5 hours.

  • Work-up: After cooling to room temperature, reduce the volume of ethanol by about half using a rotary evaporator. Add 50 mL of cold water to the residue to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. If necessary, the product can be recrystallized from an appropriate solvent (e.g., ethanol/water) or purified by column chromatography to yield pure 5-isopropyl-3-phenylisoxazole.

Troubleshooting and Advanced Considerations

Problem Potential Cause Suggested Solution
Low Yield in [3+2] Cycloaddition Dimerization of the nitrile oxide (furoxan formation).[10]Generate the nitrile oxide in situ at a low temperature and ensure the alkyne is present in slight excess. Slow addition of the oxidant can also be beneficial.[10]
Mixture of Regioisomers in Condensation Reaction Similar reactivity of the two carbonyl groups in the β-diketone.[10]Modify the reaction conditions by adjusting the pH or using a Lewis acid catalyst to enhance the electronic differentiation of the carbonyls.[11] Alternatively, consider synthesizing a β-enamino ketone derivative for better regiocontrol.[12]
Reaction Stalls Steric hindrance from the isopropyl group is too significant for the chosen reaction conditions.Increase the reaction temperature, extend the reaction time, or consider using microwave irradiation, which can often overcome steric barriers and reduce reaction times.[10] Ultrasonic irradiation has also been shown to improve yields and shorten reaction times in some cases.[15][16]

Conclusion

The synthesis of isoxazoles bearing an isopropyl group is readily achievable through well-established synthetic methodologies. The choice between a [3+2] cycloaddition and a cyclocondensation approach will depend on the desired substitution pattern and the availability of starting materials. By understanding the mechanistic principles and the influence of the sterically demanding isopropyl group, researchers can rationally design synthetic routes and select appropriate reaction conditions to achieve high yields and regioselectivity. The protocols provided herein serve as a robust starting point for the synthesis of these valuable chemical entities.

References

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. Bentham Science Publishers. Available at: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. CNKI. Available at: [Link]

  • The Formation of 2-Isoxazolines in the Reactions of α,β... Ingenta Connect. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]

  • The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review | Request PDF. ResearchGate. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Available at: [Link]

  • Synthetic Approaches to Nitro-Substituted Isoxazoles. Thieme Connect. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. PMC. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. MDPI. Available at: [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journals. Available at: [Link]

  • Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • (PDF) Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. Available at: [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. PubMed Central. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. PubMed. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • A Regioselective Route to 5-Substituted Isoxazole- and Isoxazoline-3-phosphonates | Request PDF. ResearchGate. Available at: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]

  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Synthesis of 3,5-isoxazole derivatives 4a–l. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • The Impact Of Steric Hindrance On Chemical Reactions. FasterCapital. Available at: [Link]

Sources

Solvent selection for dissolving (5-Isopropylisoxazol-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for (5-Isopropylisoxazol-4-yl)methanamine HCl

Introduction: The Critical Role of Solvent Selection

(5-Isopropylisoxazol-4-yl)methanamine hydrochloride is a substituted isoxazole derivative, a class of heterocyclic compounds with significant relevance in medicinal chemistry and drug discovery.[1] As with any compound in the development pipeline, its solubility is a fundamental physicochemical property that dictates its utility in various applications, from chemical synthesis and purification to formulation and biological screening.[2] The hydrochloride salt form of this amine is intentionally designed to enhance aqueous solubility; however, a systematic approach is required to identify the most effective solvent system for a given application, be it for achieving a specific concentration in a biological assay or for developing a stable, deliverable formulation.

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a comprehensive framework for selecting an optimal solvent for (5-Isopropylisoxazol-4-yl)methanamine HCl, moving from theoretical principles to practical, validated experimental workflows.

Theoretical Framework: Understanding the Solute and Solvent

The principle of "like dissolves like" is the cornerstone of solvent selection.[3] To apply this, we must first analyze the structural and electronic features of (5-Isopropylisoxazol-4-yl)methanamine HCl.

1.1. Physicochemical Properties of the Solute

  • Ionic Character: The compound is a hydrochloride salt. The protonated amine group (R-NH3+) and the chloride anion (Cl-) make it a strong electrolyte. This ionic nature strongly favors dissolution in polar solvents that can effectively solvate the ions.[4]

  • Polar Moieties: The isoxazole ring, containing both nitrogen and oxygen, is inherently polar and capable of dipole-dipole interactions.[5] The primary amine group is a hydrogen bond donor, further enhancing its affinity for protic solvents.

  • Non-Polar Moiety: The isopropyl group (-CH(CH3)2) is a non-polar, aliphatic moiety. While relatively small, it contributes to the molecule's lipophilicity and will influence its interaction with the non-polar regions of solvent molecules.

Based on this analysis, we can hypothesize that polar protic solvents (e.g., water, methanol, ethanol) will be excellent candidates due to their ability to form hydrogen bonds and solvate the hydrochloride salt. Polar aprotic solvents (e.g., DMSO, DMF) are also likely to be effective. Conversely, non-polar solvents (e.g., toluene, hexane) are expected to be poor solvents for this compound.

1.2. Solvent Classification and Rationale for Screening

A well-chosen panel of solvents covering a range of polarities and functionalities is essential for a comprehensive screening process.

Solvent Class Example Solvents Key Characteristics & Rationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High dielectric constant, excellent hydrogen bond donors and acceptors. Highly likely to dissolve the hydrochloride salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High dielectric constant, hydrogen bond acceptors. Strong general solvents for a wide range of organic molecules.
Intermediate Polarity Isopropanol (IPA), AcetoneLower dielectric constant than the first two tiers but still possess polar character. Useful for fine-tuning solubility or for applications where water is undesirable.
Non-Polar Toluene, n-HexaneLow dielectric constant, incapable of significant hydrogen bonding. Included as negative controls to confirm the compound's polar nature.

Experimental Workflow for Solvent Selection

A systematic, tiered approach ensures an efficient and comprehensive evaluation of potential solvents, saving time and resources. The following workflow guides the process from initial qualitative assessment to precise quantitative determination.

Solvent_Selection_Workflow start Define Application Needs (Reaction, Formulation, Bioassay) physchem Physicochemical Analysis of Solute (Polarity, H-Bonding, Ionic State) start->physchem solvent_select Select Diverse Solvent Panel (Polar Protic, Aprotic, Non-Polar) physchem->solvent_select qual_screen Tier 1: Rapid Qualitative Screening (Visual Assessment for Dissolution) solvent_select->qual_screen quant_analysis Tier 2: Quantitative Solubility (Thermodynamic Shake-Flask Method) qual_screen->quant_analysis Promising Solvents data_interp Data Interpretation & Ranking qual_screen->data_interp Insoluble (Exclude) protocol Protocol Execution: - Equilibration (24-48h) - Phase Separation (Filtration) - Concentration Analysis (HPLC-UV) quant_analysis->protocol quant_analysis->data_interp optimization Optimization (if required) (Co-solvents, pH adjustment) data_interp->optimization If no single solvent is ideal final_select Final Solvent System Selection data_interp->final_select If ideal solvent found optimization->quant_analysis Re-evaluate end Proceed to Downstream Application final_select->end

Caption: Systematic workflow for solvent selection.

Experimental Protocols

The following protocols provide step-by-step instructions for determining solubility. Adherence to these methods ensures data is both accurate and reproducible.

3.1. Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen quickly categorizes solvents and identifies promising candidates for quantitative analysis.

  • Preparation: Label a series of 1.5 mL glass vials, one for each solvent to be tested.

  • Solvent Addition: Add 1.0 mL of a single solvent to its corresponding labeled vial.

  • Solute Addition: Weigh approximately 2 mg of (5-Isopropylisoxazol-4-yl)methanamine HCl and add it to the solvent.

  • Mixing: Vortex the vial vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Classification:

    • Soluble: No visible solid particles. The solution is clear.

    • Sparingly Soluble: The majority of the solid has dissolved, but some particles remain. The solution may appear hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Documentation: Record the observations for each solvent. Solvents classified as "Soluble" or "Sparingly Soluble" should be advanced to quantitative testing.

3.2. Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium solubility, providing a precise measure of the maximum amount of solute a solvent can hold at a given temperature.[6][7]

  • Preparation: For each promising solvent, add at least 5-10 mg of (5-Isopropylisoxazol-4-yl)methanamine HCl to a 2 mL glass vial. The key is to add an excess of solid, ensuring that undissolved material will remain at equilibrium.

  • Solvent Addition: Accurately pipette 1.0 mL of the solvent into the vial.

  • Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours.

    • Scientist's Note: 24 hours is often sufficient, but extending to 48 hours and analyzing samples at both time points can confirm that equilibrium has been reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into a clean HPLC vial.

    • Trustworthiness Check: This filtration step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.[7]

  • Dilution: If necessary, dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

  • Solid-State Verification (Optional but Recommended): After removing the supernatant, recover the remaining solid from the vial. Dry it and analyze using a technique like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). This confirms that the compound has not changed its solid form (e.g., disproportionated from a salt to a free base) during the experiment.[7]

Data Interpretation and Presentation

Consolidating the experimental data into a clear, comparative format is essential for making an informed decision.

Table 1: Solubility Profile of (5-Isopropylisoxazol-4-yl)methanamine HCl

Solvent Solvent Class Dielectric Constant (20°C) Qualitative Solubility (2 mg/mL) Quantitative Solubility (mg/mL at 25°C)
WaterPolar Protic80.1Soluble> 150
MethanolPolar Protic32.7Soluble95.8
EthanolPolar Protic24.6Soluble42.1
DMSOPolar Aprotic46.7Soluble> 200
DMFPolar Aprotic36.7Soluble110.5
AcetonitrilePolar Aprotic37.5Sparingly Soluble8.3
IsopropanolIntermediate Polarity19.9Sparingly Soluble5.6
AcetoneIntermediate Polarity20.7Insoluble0.9
TolueneNon-Polar2.4Insoluble< 0.1
n-HexaneNon-Polar1.9Insoluble< 0.01
Note: The quantitative data presented are representative examples and should be determined experimentally.

Analysis:

The hypothetical data above clearly illustrates the compound's preference for highly polar solvents. DMSO and Water demonstrate the highest solubilizing capacity, followed by other polar protic and aprotic solvents. As predicted by the physicochemical analysis, solubility drops significantly in solvents of intermediate polarity and is negligible in non-polar solvents.

The final choice depends on the application:

  • For Aqueous Biological Assays: Water is the obvious choice. DMSO may be used to prepare high-concentration stock solutions that are subsequently diluted into aqueous media.

  • For Organic Reactions: If water must be excluded, DMF or Methanol could be excellent choices, depending on their compatibility with the desired reaction chemistry.

  • For Chromatography: A mixture of solvents might be required. For example, Acetonitrile's moderate solubilizing power makes it a common and effective mobile phase component when mixed with water for reverse-phase HPLC.

References

  • Solubility of Isoxazole. (n.d.). Solubility of Things.
  • Solubility of 3-methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole. (n.d.). Solubility of Things.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). BenchChem.
  • New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (2019). Scientific Reports, PMC.
  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Pharmapproach.com.
  • Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Retrieved from [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023). OLI Systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Regiocontrol in 3,5-Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing/Avoiding Isomers in 3,5-Disubstituted Isoxazole Synthesis Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary & Diagnostic

The Problem: You are synthesizing 3,5-disubstituted isoxazoles, likely via the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne. You are encountering a persistent mixture of the desired 3,5-isomer and the undesired 3,4-isomer , or difficult-to-separate byproducts like furoxans (dimers).

The Science: Regioselectivity in this reaction is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance.

  • Sterics: Generally favor the 3,5-isomer (the bulky substituents prefer to be far apart).

  • Electronics: Electron-deficient alkynes lower the LUMO energy, often eroding selectivity and increasing the 3,4-isomer ratio.

The Solution Strategy: We do not just "remove" isomers; we prevent their formation through Catalytic Steering or Pathway Pivoting . If synthesis is already complete, we rely on Chemo-Physical Separation .

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your substrate class to select the correct synthetic pathway.

IsoxazoleDecisionTree Start START: Substrate Analysis AlkyneType Is your starting material an Alkyne? Start->AlkyneType ChalconeType Is it an Enone (Chalcone)? Start->ChalconeType Terminal Terminal AlkyneType->Terminal Terminal Alkyne Internal Internal AlkyneType->Internal Internal Alkyne Condensation Protocol B: Condensation (Exclusive 3,5) ChalconeType->Condensation React with NH2OH CuCat Protocol A: Cu(I) Catalyzed (Click-like) Terminal->CuCat Need >95% 3,5-Selectivity Thermal Standard Cycloaddition (Risk of 3,4 isomer) Terminal->Thermal Substrate Acid-Sensitive HardStop Requires Ruthenium or Specific Directing Groups Internal->HardStop Low Selectivity

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and selectivity requirements.

Synthetic Protocols (Prevention)

Protocol A: Copper(I)-Mediated Regioselective Cycloaddition

Best for: Ensuring exclusive 3,5-regioselectivity from alkynes and oximes. Mechanism: Similar to the CuAAC "Click" reaction, Copper(I) forms a copper acetylide species that directs the nitrile oxide attack, locking the geometry to the 3,5-position.

Reagents:

  • Aldoxime (Precursor)[1][2]

  • Terminal Alkyne (1.2 equiv)

  • Chloramine-T (Oxidant for in situ nitrile oxide generation)

  • CuSO₄[3]·5H₂O (0.1 equiv) / Sodium Ascorbate (0.2 equiv) OR CuI (0.1 equiv)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Preparation: Dissolve aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in 10 mL of t-BuOH/H₂O (1:1).

  • Catalyst Addition: Add CuSO₄·5H₂O (25 mg) and Sodium Ascorbate (40 mg). Stir for 5 minutes.

  • Nitrile Oxide Generation: Slowly add Chloramine-T (1.2 mmol) over 15 minutes. Critical: Slow addition prevents nitrile oxide dimerization (furoxan formation).[1]

  • Reaction: Stir at room temperature for 4–8 hours.

  • Workup: Dilute with water, extract with EtOAc. The Cu-catalysis virtually eliminates the 3,4-isomer.

Protocol B: The "Chalcone Pivot" (Condensation)

Best for: Absolute 3,5-regiocontrol when alkyne chemistry fails or yields mixtures. Concept: Instead of building the ring via [3+2] cycloaddition, we cyclize a pre-functionalized 1,3-carbon scaffold.

Step-by-Step:

  • Chalcone Synthesis: Condense Acetophenone + Benzaldehyde (NaOH, EtOH) to form the enone.

  • Cyclization: Dissolve Chalcone (1 mmol) in EtOH (5 mL). Add Hydroxylamine Hydrochloride (NH₂OH[3][4][5][6]·HCl, 3 equiv) and NaOH (3 equiv).

  • Reflux: Heat to reflux for 6 hours.

  • Troubleshooting the Intermediate:

    • Issue: This often yields the Isoxazoline (saturated bond), not the Isoxazole.

    • Fix: Add an oxidation step.[7][8] Treat the crude isoxazoline with MnO₂ (5 equiv) in Dichloromethane or DDQ in Toluene to aromatize to the isoxazole.

Purification & Remediation (The "Fix")

If you have already run the reaction and possess a mixture, use these techniques.

Comparative Separation Data
MethodTarget SeparationMobile Phase / ConditionsNotes
Flash Column 3,5 vs 3,4 IsomerToluene/Ethyl Acetate (95:5)Toluene provides better

-

discrimination than Hexanes.
Recrystallization Isoxazole vs FuroxanEthanol or MeOH/WaterFuroxans (dimers) often have significantly higher MPs and lower solubility.
Chemical Wash Isoxazole vs Oxime1M HCl WashRemoves unreacted oximes/amines; Isoxazoles are generally stable to dilute acid.
Troubleshooting FAQ

Q1: I tried Protocol A (Copper), but the reaction stalled. Why? A: Copper(I) is unstable and oxidizes to inactive Cu(II) in air.

  • Fix: Increase Sodium Ascorbate loading to 0.5 equiv to keep the copper reduced.

  • Alternative: Use CuI with a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Q2: My "pure" 3,5-isoxazole has an extra peak in NMR at ~5.0 ppm. A: This is likely the Isoxazoline intermediate (from Protocol B or incomplete oxidation).

  • Fix: The ring is not fully aromatic. Treat the sample with MnO₂ (10 equiv) in refluxing DCM for 2 hours to dehydrogenate it to the isoxazole.

Q3: Can I separate the 3,4 and 3,5 isomers if I already made the mixture? A: Yes, but it is difficult.

  • Logic: The 3,5-isomer is generally less polar than the 3,4-isomer because the dipole moments of the substituents cancel out more effectively when spaced further apart.

  • Protocol: Use a shallow gradient on Silica Gel. Start with 100% Toluene, then slowly add 1-5% Acetone or EtOAc. Do not use MeOH, as it compresses the Rf difference.

Mechanism of Action

Understanding the "Why" helps you troubleshoot future substrates.

Mechanism cluster_0 Uncatalyzed Thermal Path cluster_1 Cu(I) Catalyzed Path NO Nitrile Oxide (Dipole) TS_35 TS: Steric Minimized (Favors 3,5) NO->TS_35 TS_34 TS: Electronic/Steric Clash (Favors 3,4) NO->TS_34 Alk Alkyne (Dipolarophile) Alk->TS_35 Alk->TS_34 Cu_Alk Copper-Acetylide Intermediate Metalla Metallacycle (Rigid Geometry) Cu_Alk->Metalla Coordination Prod 3,5-Isoxazole (Exclusive) Metalla->Prod Reductive Elimination

Figure 2: Mechanistic divergence. Thermal pathways allow competing transition states (TS), whereas Copper catalysis forces a metallacycle intermediate that geometrically precludes 3,4-formation.

References

  • Himo, F., et al. (2005).[7] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Cecchi, L., et al. (2006).[7] "One-pot regioselective synthesis of 3,5-disubstituted isoxazoles." European Journal of Organic Chemistry. Link

  • Praveen, C., et al. (2010).[7] "Gold(III) chloride catalyzed cycloisomerization of α,β-acetylenic oximes: a facile synthesis of 3,5-disubstituted isoxazoles."[7] Synlett. Link

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem.[1][3][9] Link

  • Liu, X., et al. (2018). "Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones." Tetrahedron. Link

Sources

Validation & Comparative

Comprehensive Guide: 1H NMR Spectrum Analysis of (5-Isopropylisoxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Isopropylisoxazol-4-yl)methanamine is a critical heterocyclic building block used in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD). Its structural integrity is defined by the specific regiochemistry of the isoxazole ring.

The primary analytical challenge with this molecule is distinguishing it from its regioisomer , (3-Isopropylisoxazol-5-yl)methanamine, and the des-isopropyl analogs. Standard LC-MS methods often fail to differentiate these isomers due to identical mass-to-charge ratios (


). This guide provides a definitive 1H NMR structural elucidation protocol, comparing its spectral "performance" (resolution and diagnostic utility) against these alternatives.

Part 1: Structural Context & The Regioisomer Challenge

To understand the NMR performance of this product, we must first define the structural environment. The isoxazole ring contains two critical positions for substitution: C3 and C5.

  • Target Molecule: (5-Isopropylisoxazol-4-yl)methanamine

    • C3: Unsubstituted (contains a proton, H-3 ).

    • C4: Methanamine group (

      
      ).
      
    • C5: Isopropyl group (

      
      ).
      
  • The "Alternative" (Regioisomer): (3-Isopropylisoxazol-4-yl)methanamine

    • C3: Isopropyl group.

    • C4: Methanamine group.

    • C5: Unsubstituted (contains a proton, H-5 ).

Why 1H NMR is Superior to LC-MS here

While LC-MS confirms the molecular weight (MW ~140.18), it cannot reliably distinguish the Target from the Alternative. 1H NMR provides the "performance" needed to validate the regiochemistry through Chemical Shift (


)  and Nuclear Overhauser Effect (NOE)  interactions.

Part 2: Experimental Protocol

To ensure high-resolution data and visibility of exchangeable amine protons, the choice of solvent is critical.

Reagents & Equipment[1][2][3][4]
  • Solvent: DMSO-

    
     (99.9 atom % D) is preferred over 
    
    
    
    .
    • Reasoning: DMSO slows proton exchange, allowing the

      
       signal to appear as a distinct broad singlet (or triplet if coupled), whereas 
      
      
      
      often results in a broadened, invisible amine peak due to rapid exchange.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of the isopropyl septet from solvent impurities).

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Shimming: Ensure linewidth is <0.5 Hz on the TMS peak.

  • Acquisition:

    • Pulse angle:

      
       (to prevent saturation).
      
    • Relaxation delay (

      
      ): 1.0–2.0 seconds (sufficient for small molecules).
      
    • Scans: 16–32 (high signal-to-noise ratio).

Part 3: Spectral Analysis & Assignment[5]

The following analysis assumes the sample is in DMSO-


.
The Aromatic Region (Diagnostic)
  • Signal: Singlet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), 1H.[1][2]
    
  • Shift (

    
    ):  8.10 – 8.40 ppm.
    
  • Assignment: H-3 (Isoxazole ring proton).[3]

  • Differentiation: In the Alternative (3-isopropyl isomer), the proton would be at H-5 . H-5 protons in 4-substituted isoxazoles typically resonate slightly upfield (8.0 – 8.2 ppm) compared to H-3, but this is subtle. The key confirmation is NOE (see Part 5).

The Methanamine Linker
  • Signal: Singlet (

    
    ), 2H.
    
  • Shift (

    
    ):  3.50 – 3.70 ppm.
    
  • Assignment:

    
    .
    
  • Note: If the amine is protonated (salt form), this may split into a quartet or shift downfield.

The Isopropyl Group (The "Fingerprint")

This group provides a classic splitting pattern that confirms the presence of the isopropyl moiety but not its location (unless NOE is used).

  • Methine (

    
    ): 
    
    • Signal: Septet (

      
      ), 1H.
      
    • Shift (

      
      ):  3.00 – 3.30 ppm.
      
    • Coupling (

      
      ):  ~6.8–7.0 Hz.
      
  • Methyls (

    
    ): 
    
    • Signal: Doublet (

      
      ), 6H.[1][2]
      
    • Shift (

      
      ):  1.20 – 1.35 ppm.
      
    • Coupling (

      
      ):  ~6.8–7.0 Hz.
      
The Amine Protons
  • Signal: Broad Singlet (

    
    ), 2H.
    
  • Shift (

    
    ):  1.50 – 2.50 ppm (highly variable based on concentration and water content).
    

Part 4: Comparative Performance Data

This table compares the analytical "performance" of identifying the target molecule against its primary alternatives.

FeatureTarget: (5-Isopropyl...) Alternative: (3-Isopropyl...) Method: LC-MS
Diagnostic Proton H-3 (~8.3 ppm)H-5 (~8.1 ppm)N/A
NOE Interaction Isopropyl


(Strong)
Isopropyl


(Weak/None)
N/A
Mass Analysis 140.18 Da140.18 DaIdentical (Fail)
Steric Profile High steric bulk at C5High steric bulk at C3N/A
Purity Detection Detects regioisomer >1%Detects regioisomer >1%Cannot distinguish
Visualizing the Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways analyzed.

G Isoxazole Isoxazole Core (C3=H, C4=Subst, C5=iPr) H3 H-3 Proton (Singlet, ~8.3 ppm) Isoxazole->H3 Attached at C3 Methanamine 4-Methanamine (-CH2-NH2) Isoxazole->Methanamine Attached at C4 Isopropyl 5-Isopropyl (-CH(CH3)2) Isoxazole->Isopropyl Attached at C5 Isopropyl->Methanamine Strong NOE (Spatial Proximity)

Figure 1: Structural connectivity of (5-Isopropylisoxazol-4-yl)methanamine highlighting the diagnostic NOE interaction between the C5-Isopropyl and C4-Methanamine groups.

Part 5: Validation Workflow (Self-Validating System)

To guarantee the identity of the compound, a simple 1D 1H NMR is often insufficient due to the subtle shift differences between H-3 and H-5. The following workflow ensures scientific integrity.

The NOE Difference Experiment

The definitive test for "Product Performance" vs. "Regioisomer" is the 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Hypothesis: In the 5-isopropyl isomer (Target), the isopropyl group is spatially closer to the 4-methanamine group than in the 3-isopropyl isomer (due to ring geometry and bond angles).

  • Experiment: Irradiate the Isopropyl Methine signal (~3.1 ppm).

  • Expected Result (Target): Enhancement of the Methanamine

    
     signal (~3.6 ppm).
    
  • Expected Result (Alternative): Strong enhancement of the Ring Proton (if it were at H-4, but here substitution is fixed). Correction: In the 3-isopropyl isomer, the isopropyl is at C3 and the methanamine is at C4. They are also adjacent.

    • Refined Diagnostic: The key is the Ring Proton .

    • Target (5-iPr, 3-H): Irradiating Isopropyl (at C5) should NOT show NOE to the Ring Proton (at C3). They are separated by the C4 substituent.

    • Alternative (3-iPr, 5-H): Irradiating Isopropyl (at C3) should NOT show NOE to the Ring Proton (at C5).

    • HMBC Solution: The most robust method is HMBC (Heteronuclear Multiple Bond Correlation) .

      • Target: The Ring Proton (H-3) will show a correlation to the Carbon attached to the Isopropyl group? No, H-3 couples to C4 and C5.

      • Definitive Check: The Ring Proton (H-3) typically shows a large coupling (

        
         Hz) in coupled HSQC, but HMBC to the quaternary carbon bearing the isopropyl group is the gold standard.
        
Analytical Decision Tree

Workflow Start Crude Product NMR 1H NMR (DMSO-d6) Start->NMR CheckH Check Ring Proton (8.1 - 8.4 ppm) NMR->CheckH Decision Is distinct Singlet present? CheckH->Decision NOE Run 1D NOE / NOESY Decision->NOE Yes Result1 NOE: iPr <-> Ring H NOE->Result1 Result2 NOE: iPr <-> No Ring H NOE->Result2 Conclusion1 Wrong Isomer (3-H, 4-H adjacent?) Result1->Conclusion1 Conclusion2 Target Confirmed (5-iPr, 3-H distant) Result2->Conclusion2

Figure 2: Analytical workflow for confirming regio-purity. The lack of NOE between the isopropyl group and the ring proton is a strong indicator of the 3,5-disubstitution pattern where the proton is distal.

References

  • National Institutes of Health (NIH). (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Aminomethyl Isoxazoles: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Aminomethyl isoxazoles represent a privileged scaffold in medicinal chemistry, most notably serving as the core structure for GABA agonists (e.g., Muscimol) and antimicrobial agents.[1][2] Unlike their 3- or 5-substituted counterparts, the 4-substituted variants possess unique electronic symmetry that influences their vibrational spectroscopy.

This guide moves beyond basic spectral assignment. It provides a comparative framework for distinguishing this scaffold from its regioisomers and isosteres (oxazoles, pyrazoles) and offers a validated protocol for monitoring the critical reduction of 4-cyanoisoxazoles to the amine—a notorious bottleneck in process chemistry due to ring lability.[1][2]

The Spectral Fingerprint: Characteristic IR Bands[2][3][4][5]

The infrared spectrum of 4-aminomethyl isoxazole is a superposition of the heteroaromatic ring breathing modes and the primary amine side chain.

Critical Warning - Phase State: These molecules frequently exist as zwitterions or hydrochloride salts in the solid state. The "Free Base" spectrum differs radically from the "Salt/Zwitterion" spectrum.

Table 1: Diagnostic Vibrational Modes ( )
Functional GroupVibration ModeFree Base (Liquid/Soln)Salt / Zwitterion (Solid)Diagnostic Value
Primary Amine ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

3380 – 3350 (Doublet)3200 – 2800 (Broad)High : Disappears in salts due to ammonium formation (

).[1]
Primary Amine

3320 – 3290 (Doublet)OverlappedHigh : Defines amine grade/purity.[1]
Methylene Bridge

2950 – 28502980 – 2900Medium : Confirms side-chain integrity.[1]
Isoxazole Ring

1610 – 15901630 – 1600High : Distinguishes from reduced isoxazolines.[1]
Isoxazole Ring

1570 – 15501580 – 1560Medium : Aromatic skeletal vibration.[1]
Isoxazole Ring

1170 – 1110 1180 – 1120Critical : Distinguishes from pyrazoles (N-N) and oxazoles (C-O-C).[1]
Amine Salt

N/A1600 – 1500High : "Ammonium band I/II" often obscures ring modes.[1]
ngcontent-ng-c747876706="" class="ng-star-inserted">

Expert Insight: The


 stretch in isoxazoles is often debated but consistently appears in the 1100–1200 

region as a sharp, medium-intensity band. In 4-substituted derivatives, this band is less coupled to ring breathing than in 3-substituted isomers, making it a cleaner diagnostic marker.

Comparative Analysis: Isoxazoles vs. Alternatives

To validate the structure, one must rule out common synthetic byproducts and structural isomers.

A. Isoxazole vs. Oxazole vs. Pyrazole

The position of the heteroatoms dictates the "breathing" frequency of the ring.[2]

  • Isoxazole (O-N): The weak N-O bond results in a "breathing" mode that is distinct.[1] Look for the N-O stretch at ~1150

    
     .[1][3]
    
  • Oxazole (O-C-N): Lacks the N-O bond.[1] The C-O-C asymmetric stretch appears higher, typically 1260–1200

    
     .[1]
    
  • Pyrazole (N-N): The N-N stretch is often weak/inactive in IR but the ring breathing shifts to 1500–1400 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
      with no band in the 1150 region.[1]
    
B. IR vs. NMR for Process Monitoring

While NMR provides connectivity, IR is superior for reaction kinetics in this specific transformation.

  • Scenario: Reduction of 4-cyanoisoxazole to 4-aminomethylisoxazole.

  • The IR Advantage: The nitrile (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) stretch at 2240 
    
    
    
    is isolated and intense.[1] Its disappearance is a zero-background quantitative metric. NMR requires solvent suppression and workup; IR (ATR) can be done on the crude reaction mixture.[1]

Experimental Workflow: Synthesis Monitoring

The following diagram illustrates the decision logic for monitoring the reduction of the nitrile precursor, a critical step where over-reduction (ring opening) often occurs.

G Start Start: 4-Cyanoisoxazole Precursor Reaction Reduction Reaction (e.g., LAH or H2/Pd) Start->Reaction Sampling Aliquot Sampling (Every 30 min) Reaction->Sampling ATR ATR-FTIR Analysis (Neat Oil/Solid) Sampling->ATR CheckCN Check 2240 cm⁻¹ (Nitrile Band) ATR->CheckCN BandPresent Band Strong CheckCN->BandPresent Yes BandWeak Band Absent CheckCN->BandWeak No Continue Continue Reaction BandPresent->Continue CheckNH Check 3300-3400 cm⁻¹ (Amine Doublet) BandWeak->CheckNH CheckRing CRITICAL: Check 1610 cm⁻¹ (Isoxazole Ring) CheckNH->CheckRing Amine Present Success Success: Isolate Product CheckRing->Success Band Intact Failure Failure: Ring Opening (Enamino Ketone) CheckRing->Failure Band Shifted/Lost Continue->Reaction

Caption: Workflow for monitoring the reduction of 4-cyanoisoxazole. Note the critical checkpoint for ring integrity, as isoxazoles are labile under strong reducing conditions.

Validated Protocol: Handling Hygroscopic Amines

4-aminomethyl isoxazoles are notoriously hygroscopic, often turning into "gums" that yield poor spectra.

Protocol: "Dry-Film" ATR Method

Objective: Obtain a resolved spectrum of the amine salt without water interference.

  • Preparation: Do not use KBr pellets (hygroscopic nature attracts water during grinding).[1][2] Use a Diamond ATR module.

  • Background: Collect a background spectrum of the clean crystal (32 scans).[1][2]

  • Solvent Drop: Dissolve 5 mg of the sample in 50

    
     of dry Methanol or DCM.
    
  • Deposition: Place 10

    
     of the solution onto the ATR crystal center.
    
  • Evaporation: Allow the solvent to evaporate under a gentle stream of Nitrogen (or ambient air) for 30 seconds. This creates a thin, uniform crystalline film.

  • Acquisition: Acquire spectrum (4000–600

    
    , 4 
    
    
    
    resolution).
  • Validation: Check the 3500–3000 region. A broad "mound" indicates residual water. Distinct peaks indicate a successful dry film.

Structural Logic: The Zwitterion Effect

Why do literature spectra for Muscimol (a 4-aminomethyl isoxazole) look "messy"?

In the solid state, 4-aminomethyl-3-hydroxyisoxazoles undergo proton transfer: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">


[1]

Impact on IR:

  • OH Disappearance: The sharp phenolic OH (~3500 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) vanishes.[1]
    
  • Ammonium Broadening: A massive, broad absorption spans 3200–2400

    
    , obscuring C-H stretches.[1]
    
  • Ring Shift: The ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and 
    
    
    
    bands shift to higher wavenumbers (1650–1600
    
    
    ) due to the anionic character of the ring oxygen.[1]

Diagram: Zwitterionic Resonance

Zwitterion cluster_spectra Spectral Consequences Neutral Neutral Form (Free Base) Transition Proton Transfer Neutral->Transition Crystal Lattice Stabilization Spec1 Sharp NH2 (3300) Neutral->Spec1 Spec3 Ring C=N (~1610) Neutral->Spec3 Zwitter Zwitterionic Form (Solid State) Transition->Zwitter Spec2 Broad NH3+ (3000-2500) Zwitter->Spec2 Spec4 Ring C=N (~1640) Zwitter->Spec4

Caption: Spectroscopic shifts induced by zwitterion formation in 3-hydroxy-4-aminomethyl isoxazoles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Foundational text for amine and heteroaromatic assignments).

  • NIST Chemistry WebBook. IR Spectrum of 3-Isoxazolamine, 5-methyl-. National Institute of Standards and Technology.[4][5] Link[1][2]

  • Bégué, D., Qiao, G., & Wentrup, C. (2012).[1][6] "Nitrile imines: matrix isolation, IR spectra, structures, and rearrangement to carbodiimides."[6] Journal of the American Chemical Society. Link (Provides comparative data on nitrile oxides and isoxazole precursors).[1][2]

  • Katritzky, A. R. (Ed.).[1][7] (1963).[1][2] Physical Methods in Heterocyclic Chemistry. Vol 2. Academic Press. (Authoritative source for isoxazole ring breathing mode assignments).

  • Hansen, S. H., & Krogsgaard-Larsen, P. (1980).[1] "Muscimol and related isoxazoles: Structural and spectroscopic studies." Journal of Medicinal Chemistry. (Specific discussion on zwitterionic character of 4-aminomethyl isoxazoles).

Sources

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